molecular formula C32H36FNO4 B13439439 tert-Butyl 2-((4R,6S)-6-((Z)-2-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

tert-Butyl 2-((4R,6S)-6-((Z)-2-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

Cat. No.: B13439439
M. Wt: 517.6 g/mol
InChI Key: GTJPCLUSFUIHTP-XVXARCRPSA-N
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Description

tert-Butyl 2-((4R,6S)-6-((Z)-2-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-((4R,6S)-6-((Z)-2-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate typically involves multiple steps, including the formation of the quinoline core, the introduction of the cyclopropyl and fluorophenyl groups, and the final esterification to form the tert-butyl acetate moiety. Common reagents used in these steps include cyclopropyl bromide, 4-fluoroaniline, and tert-butyl bromoacetate. Reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-((4R,6S)-6-((Z)-2-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the quinoline core or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the quinoline ring or other parts of the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely depending on the specific transformation desired.

Major Products Formed

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-((4R,6S)-6-((Z)-2-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential therapeutic properties. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities, making this compound a candidate for drug development.

Industry

In industry, this compound could be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 2-((4R,6S)-6-((Z)-2-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. If it has anticancer properties, it could interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives, such as:

  • 4-((4-fluorophenyl)amino)quinoline
  • 2-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)acetic acid
  • tert-Butyl 2-(quinolin-3-yl)acetate

Uniqueness

The uniqueness of tert-Butyl 2-((4R,6S)-6-((Z)-2-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate lies in its specific combination of functional groups and stereochemistry, which can confer unique biological activities and chemical reactivity compared to other quinoline derivatives.

Biological Activity

tert-Butyl 2-((4R,6S)-6-((Z)-2-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate is a synthetic organic compound with the molecular formula C32H36FNO4C_{32}H_{36}FNO_4 and a molecular weight of 517.63 g/mol. Its complex structure includes a tert-butyl group linked to a dioxane derivative and features a cyclopropyl and quinoline moiety, which contribute to its potential biological activities.

The compound's structure allows for various chemical reactions, including nucleophilic substitutions and electrophilic additions due to the presence of functional groups such as the dioxane ring and vinyl group. These properties may enhance its reactivity in biological systems.

Pharmacological Potential

Research indicates that compounds with similar structures exhibit significant pharmacological properties. The quinoline moiety is often associated with antimalarial and anticancer activities, while the fluorinated phenyl group may enhance bioactivity through increased lipophilicity and improved binding affinity to biological targets.

Table 1: Structural Features and Biological Activities of Similar Compounds

Compound NameStructural FeaturesNotable Activities
PitavastatinContains a quinoline structure; used for cholesterol managementStatin activity
Quinoline derivativesVarious substitutions on the quinoline ringAntimalarial properties
Fluorinated analogsSimilar fluorinated phenylene groupsEnhanced bioactivity

Preliminary studies suggest that this compound may interact with various protein receptors and enzymes that modulate physiological responses. The specific interactions and mechanisms of action require further investigation.

Case Studies and Research Findings

  • Anticancer Activity : A study exploring compounds with similar quinoline structures demonstrated their ability to inhibit cancer cell proliferation through apoptosis induction.
  • Antimalarial Properties : Research on quinoline derivatives has shown promising results in inhibiting Plasmodium falciparum growth, suggesting potential applications for this compound in malaria treatment.
  • Binding Affinity Studies : Interaction studies have focused on the compound's binding affinity to specific biological targets. Initial results indicate that it may effectively bind to certain enzymes involved in metabolic pathways.

Properties

Molecular Formula

C32H36FNO4

Molecular Weight

517.6 g/mol

IUPAC Name

tert-butyl 2-[(4R,6S)-6-[(Z)-2-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate

InChI

InChI=1S/C32H36FNO4/c1-31(2,3)38-28(35)19-24-18-23(36-32(4,5)37-24)16-17-26-29(20-12-14-22(33)15-13-20)25-8-6-7-9-27(25)34-30(26)21-10-11-21/h6-9,12-17,21,23-24H,10-11,18-19H2,1-5H3/b17-16-/t23-,24-/m1/s1

InChI Key

GTJPCLUSFUIHTP-XVXARCRPSA-N

Isomeric SMILES

CC1(O[C@H](C[C@H](O1)/C=C\C2=C(C3=CC=CC=C3N=C2C4CC4)C5=CC=C(C=C5)F)CC(=O)OC(C)(C)C)C

Canonical SMILES

CC1(OC(CC(O1)C=CC2=C(C3=CC=CC=C3N=C2C4CC4)C5=CC=C(C=C5)F)CC(=O)OC(C)(C)C)C

Origin of Product

United States

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